

Predicted Spectroscopic Data for CAS 147740-02-1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B141387

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound with CAS number 147740-02-1, identified as 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride. The information herein is intended to support research, drug development, and quality control activities by providing a foundational spectroscopic profile of this molecule.

Chemical Structure and Properties

- CAS Number: 147740-02-1
- IUPAC Name: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride[1]
- Synonyms: 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride[1]
- Molecular Formula: $C_7H_{10}Cl_2N_2$ [1][2]
- Molecular Weight: 193.07 g/mol [1]
- Chemical Structure:

(Note: This is a simplified representation of the dihydrochloride salt)

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for the free base form, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The presence of the dihydrochloride salt will likely cause downfield shifts of the signals, particularly for the protons and carbons near the nitrogen atoms, due to protonation.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~ 8.3 - 8.5	Doublet of doublets (dd)	$J \approx 4.5, 1.5$
H-3	~ 7.2 - 7.4	Doublet of doublets (dd)	$J \approx 7.5, 4.5$
H-4	~ 7.6 - 7.8	Doublet of doublets (dd)	$J \approx 7.5, 1.5$
H-5	~ 4.0 - 4.2	Singlet (broad)	-
H-7	~ 3.8 - 4.0	Triplet (t)	$J \approx 7.0$
H-6	~ 3.0 - 3.2	Triplet (t)	$J \approx 7.0$
NH	Variable (broad)	Singlet	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The NH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ^{13}C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	~ 148 - 152
C-3	~ 122 - 126
C-4	~ 135 - 139
C-4a	~ 130 - 134
C-5	~ 45 - 49
C-6	~ 28 - 32
C-7	~ 48 - 52
C-7a	~ 155 - 159

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Predicted Mass Spectrometry Data

The predicted mass spectrum is based on electron ionization (EI), which is a hard ionization technique that often results in significant fragmentation. The molecular ion of the free base ($C_7H_8N_2$) is expected at m/z 120.

Predicted Key Fragment Ions

m/z	Proposed Fragment Structure/Loss
120	$[M]^+$ (Molecular ion of free base)
119	$[M-H]^+$
92	$[M-C_2H_4]^+$ (Loss of ethylene from pyrrolidine ring)
91	$[M-HCN]^+$ (Loss of hydrogen cyanide from pyridine ring)
78	$[C_5H_4N]^+$ (Pyridine ring fragment)
65	$[C_4H_3N]^+$

Experimental Protocols

The following are general experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like CAS 147740-02-1.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O , or Methanol- d_4). The choice of solvent is critical, especially for the dihydrochloride salt, to ensure solubility. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
- **1H NMR Acquisition:**
 - Use a standard 1D proton pulse program.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The relaxation delay should be set to at least 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Use a standard 1D carbon pulse program with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.
- **Data Processing:** Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent or reference standard signal.

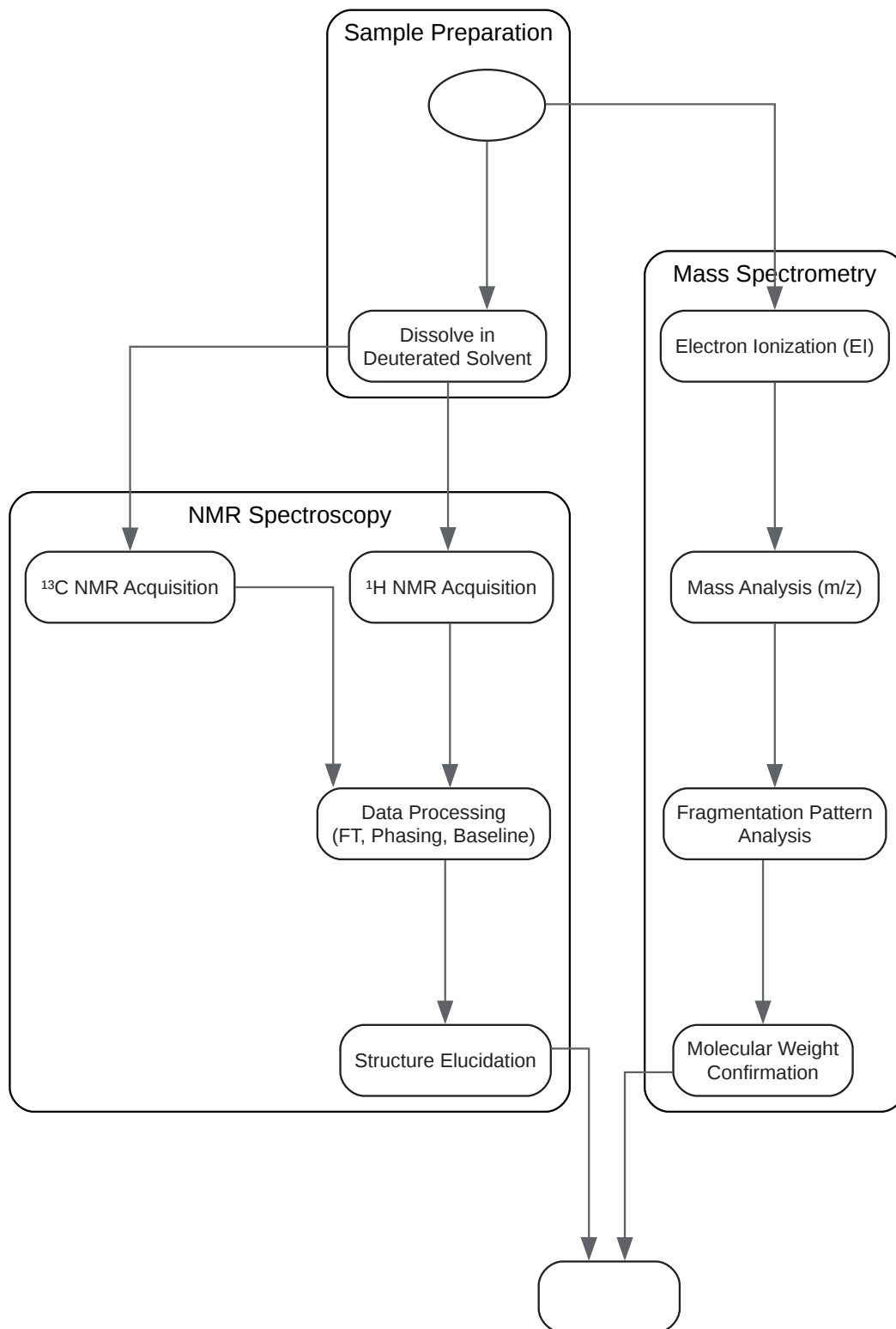
Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. The sample will be vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.^{[3][4][5][6][7]} This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis of CAS 147740-02-1.

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- To cite this document: BenchChem. [Predicted Spectroscopic Data for CAS 147740-02-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141387#predicted-nmr-and-mass-spectrometry-of-cas-147740-02-1]

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